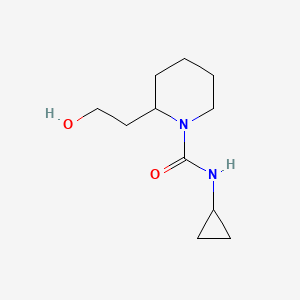
2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine, also known as CCT018159, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine works by targeting specific proteins in cells, including protein kinase CK2 and DNA-dependent protein kinase (DNA-PK). These proteins play important roles in cell growth and division, and by inhibiting their activity, 2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine inhibits the activity of protein kinase CK2, which is involved in cell proliferation and survival. In neurology, 2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine has been shown to improve cognitive function and memory by increasing the activity of certain neurotransmitters in the brain. In immunology, 2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine has been shown to modulate the immune response by inhibiting the activity of DNA-PK, which is involved in the repair of DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine is its specificity for certain proteins, which allows for targeted inhibition of specific cellular processes. However, one limitation of 2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine. One area of interest is its potential as a cancer therapy, particularly in combination with other drugs. Another area of interest is its potential as a neuroprotective agent, which could have implications for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine.
Synthesemethoden
2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine can be synthesized by reacting cyclohexylamine with methyl isocyanate, followed by reaction with 3-aminotriazole. The resulting compound can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, 2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine has shown promising results in inhibiting the growth of cancer cells by targeting specific proteins. In neurology, 2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine has been studied for its potential to improve cognitive function and memory. In immunology, 2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine has been studied for its potential to modulate the immune response.
Eigenschaften
IUPAC Name |
2-cyclohexyl-5-methyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7-11-9(10)13(12-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPVFYUOKOCAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-5-methyl-1,2,4-triazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556144.png)
![3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid](/img/structure/B7556147.png)
![3-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]-2-methylpropanoic acid](/img/structure/B7556151.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7556186.png)
![2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556189.png)
![3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7556194.png)




